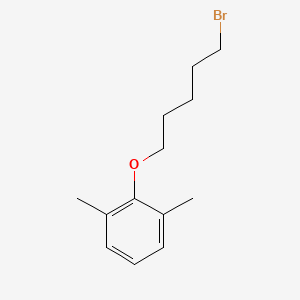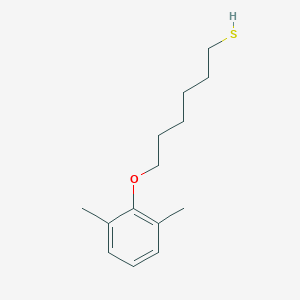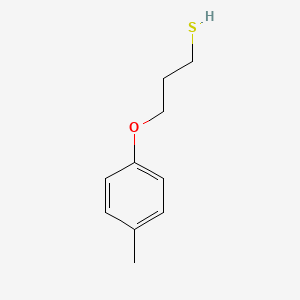
3-(4-Methylphenoxy)propane-1-thiol
描述
3-(4-Methylphenoxy)propane-1-thiol is an organic compound that belongs to the class of thiols Thiols are sulfur analogs of alcohols and are characterized by the presence of a sulfhydryl group (-SH) This compound features a 4-methylphenoxy group attached to a propane-1-thiol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenoxy)propane-1-thiol typically involves the reaction of 4-methylphenol with 3-chloropropane-1-thiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group replaces the chlorine atom on the propane chain. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .
化学反应分析
Types of Reactions
3-(4-Methylphenoxy)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiol derivatives.
科学研究应用
3-(4-Methylphenoxy)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its ability to form strong bonds with various substrates
作用机制
The mechanism of action of 3-(4-Methylphenoxy)propane-1-thiol involves its interaction with molecular targets through its thiol group. Thiols are known to form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways, including enzyme activity and signal transduction .
相似化合物的比较
Similar Compounds
Propane-1-thiol: A simpler thiol with similar reactivity but lacking the phenoxy group.
3-(4-Methoxyphenoxy)propane-1-thiol: Similar structure but with a methoxy group instead of a methyl group.
4-Methylphenol: The parent phenol compound without the thiol group .
Uniqueness
3-(4-Methylphenoxy)propane-1-thiol is unique due to the presence of both a phenoxy and a thiol group, which imparts distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in synthesis and research, making it a valuable compound in various fields .
属性
IUPAC Name |
3-(4-methylphenoxy)propane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-9-3-5-10(6-4-9)11-7-2-8-12/h3-6,12H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCNBTBYTHLGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B3837677.png)
![methyl (1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B3837678.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-oxotetrahydro-3-furanyl)acetamide](/img/structure/B3837686.png)
![N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]-2-phenylpropanamide](/img/structure/B3837707.png)
![5-oxo-1-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3837712.png)
![(5-Methyl-1,2-oxazol-3-yl)-[3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B3837721.png)
![N-(3-chloro-4-fluorophenyl)-3-[3-(dimethylamino)pyrrolidin-1-yl]-3-oxopropanamide](/img/structure/B3837733.png)
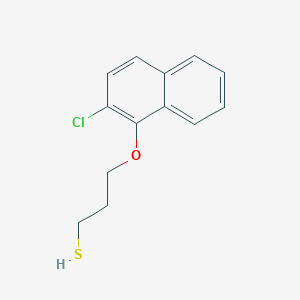
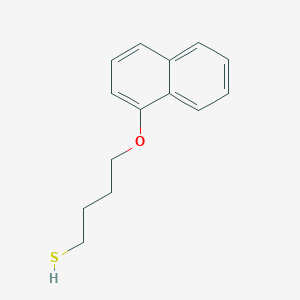
![3-[(4-chloro-1-naphthyl)oxy]-1-propanethiol](/img/structure/B3837750.png)
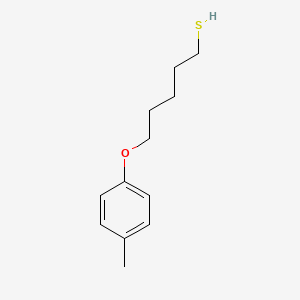
![1-[(5-bromopentyl)oxy]-4-tert-butylbenzene](/img/structure/B3837769.png)
